

tert-butyl nitrite synthesis from sodium nitrite and n-butanol

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Compound of Interest

Compound Name: *Butyl nitrite*

Cat. No.: *B165905*

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A Technical Guide to the Synthesis of tert-Butyl Nitrite

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

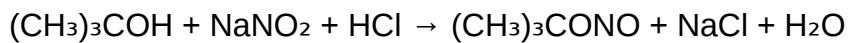
Introduction

tert-**Butyl nitrite** (TBN) is a versatile and widely used reagent in organic synthesis. Due to its ability to act as a diazotizing, nitrosating, and nitrating agent, it finds application in numerous transformations, including the conversion of amines to other functional groups, C-H functionalization, and the formation of various heterocyclic compounds^{[1][2][3]}.

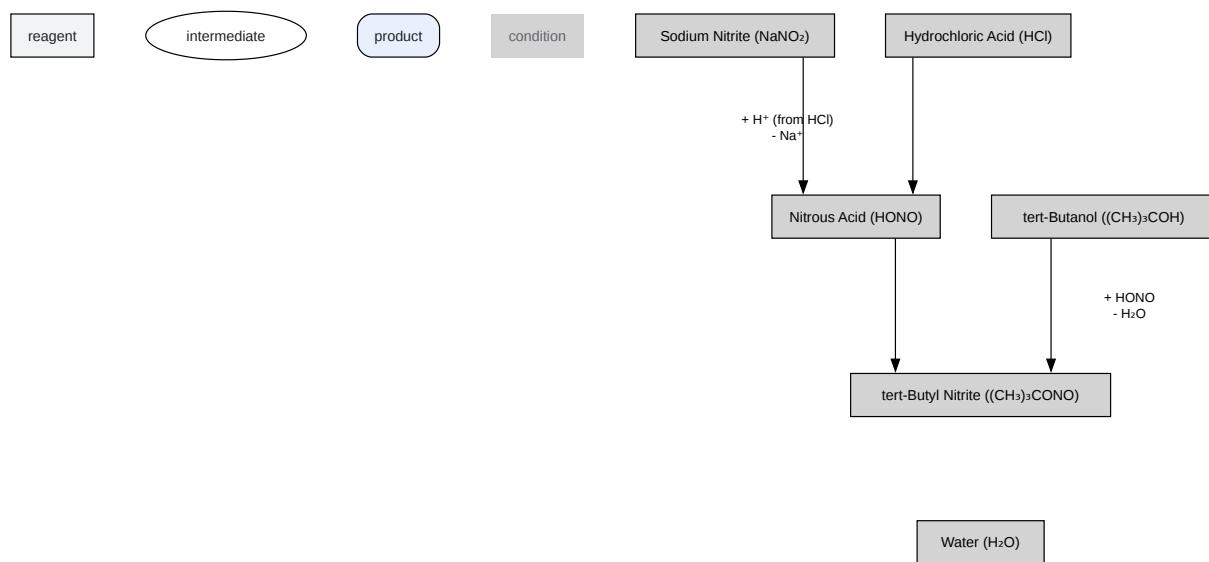
This guide provides a detailed technical overview of the synthesis of tert-**butyl nitrite**. It is critical to note that the synthesis proceeds from tert-butanol (tert-butyl alcohol), not n-butanol. The reaction of n-butanol with sodium nitrite would yield n-**butyl nitrite**^[4]. The standard laboratory preparation involves the acid-catalyzed reaction of tert-butanol with sodium nitrite, which generates nitrous acid in situ for the subsequent esterification^{[5][6]}.

Reaction and Mechanism

The overall reaction for the synthesis of **tert-butyl nitrite** is as follows:



The reaction proceeds via the protonation of the nitrite anion by a strong acid to form nitrous acid (HONO). The tert-butanol then undergoes esterification with the nitrous acid to form the final product, **tert-butyl nitrite**.



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Figure 1: Simplified reaction mechanism for **tert-butyl nitrite** synthesis.

Experimental Protocol

The following protocol is a standard laboratory procedure for the batch synthesis of **tert-butyl nitrite**^[7].

3.1 Materials and Equipment

- 500 mL three-necked flask
- Mechanical stirrer
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Standard distillation apparatus

3.2 Reagents A summary of the required reagents is provided in Table 1.

Table 1: Reagent Quantities

Reagent	Chemical Formula	Molar Mass (g/mol)	Quantity Used	Moles (approx.)
tert-Butyl Alcohol	<chem>(CH3)3COH</chem>	74.12	74 g (94 mL)	1.00
Sodium Nitrite	<chem>NaNO2</chem>	69.00	76 g	1.10
Water (for <chem>NaNO2</chem> solution)	<chem>H2O</chem>	18.02	440 mL	-
Concentrated Hydrochloric Acid	<chem>HCl</chem> (aq)	36.46	90 mL	~1.10
5% Sodium Bicarbonate Solution	<chem>NaHCO3</chem> (aq)	-	3 x 50 mL	-
Water (for washing)	<chem>H2O</chem>	-	3 x 50 mL	-

| Anhydrous Calcium Chloride | CaCl2 | 110.98 | For drying | - |

3.3 Procedure

- Setup: Equip a 500 mL flask with a thermometer, a mechanical stirrer, and a dropping funnel. Place the flask in an ice-salt bath.
- Initial Mixture: Add 74 g of tert-butyl alcohol and a solution of 76 g of sodium nitrite dissolved in 440 mL of water to the flask[7].
- Cooling: Cool the mixture to 0 °C with stirring.
- Acid Addition: Slowly add 90 mL of concentrated hydrochloric acid from the dropping funnel while maintaining vigorous stirring. Ensure the reaction temperature does not rise above 5 °C[7]. This addition process should take approximately 1.5 to 2 hours[4].
- Reaction Workup:
 - Once the acid addition is complete, transfer the mixture to a separatory funnel.

- Wash the mixture with 400 mL of water and discard the lower aqueous layer.
- Wash the organic layer sequentially with three 50 mL portions of 5% sodium bicarbonate solution, followed by three 50 mL portions of water[7].
- Drying: Dry the organic phase over anhydrous calcium chloride.
- Purification: Purify the crude product by distillation, collecting the fraction that boils between 62-64 °C[7].

Data Presentation

Successful synthesis should yield a product with the characteristics outlined in Table 2.

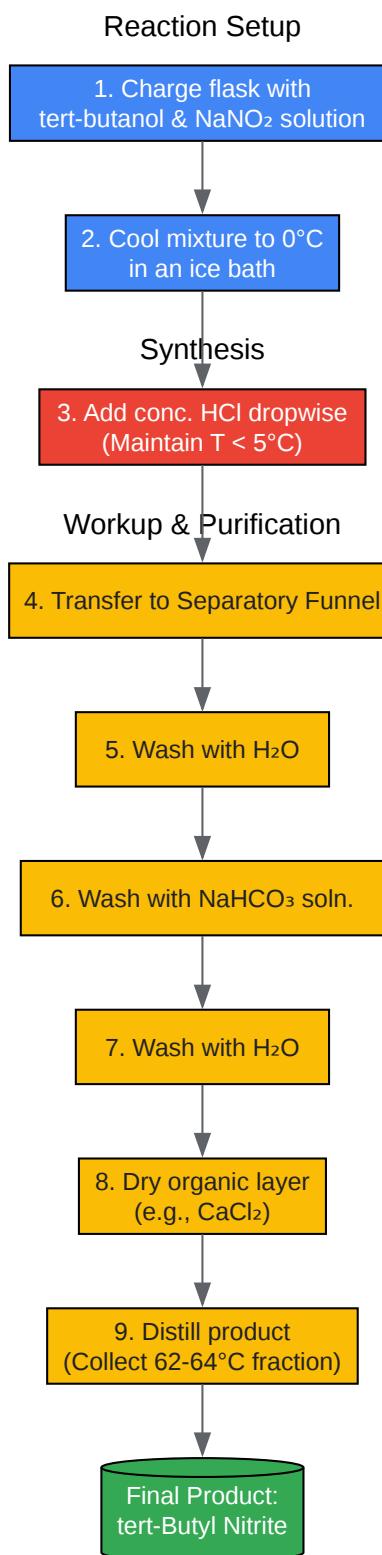
Table 2: Product Specifications and Yield

Parameter	Value	Reference
Appearance	Yellow, mobile liquid	[7]
Boiling Point	62-64 °C (at atmospheric pressure)	[7]
Yield	62 g (60% theoretical)	[7]
Formula	C ₄ H ₉ NO ₂	[8]
Molar Mass	103.12 g/mol	[8]
¹ H NMR	A single peak is expected for the nine equivalent protons of the tert-butyl group.	-

| Mass Spectrum | Major peaks can be observed in the NIST database. |[8] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.



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Figure 2: Experimental workflow for the synthesis of **tert-butyl nitrite**.

Safety and Handling

- **tert-Butyl Nitrite:** Highly flammable liquid and vapor. Harmful if swallowed or inhaled[9][10]. Causes damage to organs[9].
- **Reagents:** Concentrated hydrochloric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic.
- **Procedure:** The reaction is exothermic and requires careful temperature control to prevent runaway reactions and decomposition of the product.
- **Personal Protective Equipment (PPE):** All procedures should be performed in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

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